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Introduction
The persistence of latent HIV-1 reservoirs in resting CD4+ T cells is the primary obstacle to a

cure for HIV/AIDS. The "shock and kill" therapeutic strategy aims to reactivate these latent

proviruses using Latency Reversing Agents (LRAs), making the infected cells visible to the

immune system for elimination. UMB-136 is a novel and potent bromodomain and extra-

terminal domain (BET) inhibitor that has demonstrated significant efficacy in reactivating latent

HIV-1. These application notes provide detailed protocols for utilizing UMB-136 in experimental

models of HIV-1 latency.

Mechanism of Action
UMB-136 functions by targeting the Bromodomain-containing protein 4 (BRD4), a cellular

reader of acetylated histones. In latently infected cells, BRD4 sequesters the Positive

Transcription Elongation Factor b (P-TEFb) in an inactive state. By binding to BRD4, UMB-136
displaces it from acetylated histones, leading to the release of active P-TEFb. This active P-

TEFb then promotes the phosphorylation of the C-terminal domain of RNA Polymerase II,

facilitating transcriptional elongation of the integrated HIV-1 provirus and subsequent viral

reactivation.[1]
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Table 1: Reactivation of Latent HIV-1 in J-Lat Cell Clones
with UMB-136

Cell Line Treatment Concentration (µM)
% GFP Positive
Cells

J-Lat 6.3 UMB-136 2.5 ~15%

5 ~20%

JQ1 1 <5%

J-Lat 8.4 UMB-136 2.5 ~10%

5 ~15%

JQ1 1 <5%

J-Lat 9.2 UMB-136 2.5 ~25%

5 ~35%

JQ1 1 <5%

J-Lat 10.4 UMB-136 2.5 ~10%

5 ~12%

JQ1 1 <5%

Data adapted from a representative experiment.[1][2]

Table 2: Reactivation of Latent HIV-1 in Monocytic and
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Cell Model Treatment
Concentration
(µM)

Outcome
Measure

Result

THP89GFP

(Monocyte)
UMB-136 5

% GFP Positive

Cells

Significant

increase vs.

control

JQ1 1
% GFP Positive

Cells

Minimal increase

vs. control

Primary CD4+ T

cells (PBMC)
UMB-136 2.5

Viral mRNA in

supernatant

(qRT-PCR)

Significant

increase vs. JQ1

JQ1 1

Viral mRNA in

supernatant

(qRT-PCR)

No significant

increase

Primary CD4+ T

cells (Tonsil)
UMB-136 2.5

Viral mRNA in

supernatant

(qRT-PCR)

Significant

increase vs. JQ1

JQ1 1

Viral mRNA in

supernatant

(qRT-PCR)

No significant

increase

Data summarized from multiple experiments.[1][2]
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Caption: Signaling pathway of UMB-136 in HIV-1 latency reactivation.

Analysis

Start: Latently Infected Cell Model
(e.g., J-Lat cells)

Seed cells in appropriate culture medium

Treat cells with UMB-136
(and controls, e.g., DMSO, JQ1)

Incubate for 24-48 hours

Harvest cells and supernatant

Flow Cytometry:
Measure % GFP positive cellsRNA Extraction from Supernatant

Data Analysis and Comparison

qRT-PCR:
Quantify viral mRNA

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b611562?utm_src=pdf-body-img
https://www.benchchem.com/product/b611562?utm_src=pdf-body
https://www.benchchem.com/product/b611562?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611562?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Experimental workflow for evaluating UMB-136 efficacy.

Experimental Protocols
Protocol 1: In Vitro HIV-1 Latency Reactivation in J-Lat
Cells
This protocol describes the treatment of the Jurkat-derived J-Lat cell lines, which contain a

latent, integrated HIV-1 provirus with a GFP reporter, to assess the latency-reversing activity of

UMB-136.

Materials:

J-Lat cell clones (e.g., 6.3, 8.4, 9.2, 10.4)

RPMI 1640 medium

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin (Pen/Strep)

UMB-136 (stock solution in DMSO)

JQ1 (optional, for comparison)

DMSO (vehicle control)

96-well culture plates

Flow cytometer

Procedure:

Cell Culture: Maintain J-Lat cells in RPMI 1640 medium supplemented with 10% FBS and

1% Pen/Strep at 37°C in a 5% CO2 incubator.[3]

Cell Seeding: Seed J-Lat cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100

µL of culture medium.
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Compound Preparation: Prepare serial dilutions of UMB-136 and JQ1 in culture medium

from a concentrated stock in DMSO. Ensure the final DMSO concentration in all wells,

including the vehicle control, is consistent and non-toxic (e.g., <0.1%).

Treatment: Add 100 µL of the compound dilutions to the appropriate wells. Recommended

final concentrations to test for UMB-136 are 2.5 µM and 5 µM. For JQ1, a concentration of 1

µM is typically used for comparison.[1][2] Include wells with DMSO only as a negative

control.

Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.

Flow Cytometry Analysis:

After incubation, transfer the cells to flow cytometry tubes.

Wash the cells with PBS.

Resuspend the cells in an appropriate buffer for flow cytometry (e.g., PBS with 2% FBS).

Analyze the percentage of GFP-positive cells using a flow cytometer. Gate on the live cell

population first, then quantify the GFP expression within that gate.

Protocol 2: Quantification of Viral RNA from Supernatant
by qRT-PCR
This protocol is for measuring the amount of viral RNA released into the cell culture

supernatant following treatment with UMB-136, indicating successful viral transcription,

assembly, and release. This is particularly useful for primary cell models where a reporter like

GFP is not present.

Materials:

Culture supernatant from treated cells (from Protocol 1 or primary cell experiments)

Viral RNA extraction kit

qRT-PCR machine
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Primers and probe specific for a conserved region of the HIV-1 genome (e.g., gag or LTR)

Reverse transcriptase

Taq polymerase and dNTPs (or a one-step qRT-PCR master mix)

Nuclease-free water

Procedure:

Supernatant Collection: After the incubation period (e.g., 48 hours), centrifuge the cell culture

plates/tubes to pellet the cells. Carefully collect the supernatant without disturbing the cell

pellet.

Viral RNA Extraction:

Extract viral RNA from a defined volume of the supernatant (e.g., 140 µL) using a

commercial viral RNA extraction kit, following the manufacturer's instructions.

Elute the RNA in a small volume of nuclease-free water or the provided elution buffer.

qRT-PCR Reaction Setup:

Prepare a master mix containing the reaction buffer, dNTPs, forward and reverse primers,

probe, reverse transcriptase, and Taq polymerase.

On ice, add a specific volume of the extracted RNA to each well of a PCR plate.

Add the master mix to each well.

Include a no-template control (NTC) using nuclease-free water instead of RNA to check for

contamination.

Include a standard curve of known concentrations of a plasmid containing the target HIV-1

sequence to allow for absolute quantification of viral copy numbers.

qRT-PCR Program:
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Run the plate on a real-time PCR machine with a program that includes a reverse

transcription step followed by PCR amplification cycles. An example program is:

Reverse Transcription: 50°C for 30 minutes

Initial Denaturation: 95°C for 15 minutes

40-45 cycles of:

Denaturation: 95°C for 15 seconds

Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data at this step)

Data Analysis:

Determine the cycle threshold (Ct) values for each sample.

Use the standard curve to calculate the viral RNA copy number per milliliter of supernatant

for each treatment condition.

Compare the viral RNA levels in UMB-136-treated samples to the vehicle control and

other LRA-treated samples.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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[https://www.benchchem.com/product/b611562#umb-136-experimental-design-for-latency-
reactivation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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